Melting Point Comparison: 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (39–40 °C) vs. 3-(1H-Imidazol-1-yl)propanenitrile (35–36 °C) and 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile (57 °C)
The target compound exhibits a melting point of 39–40 °C, placing it between the unsubstituted analog (35–36 °C) and the 2‑methyl analog (57 °C) . This intermediate melting point affords easier solid‑state handling at ambient temperature (reduced risk of melting during storage vs. the 35–36 °C analog) while maintaining solubility advantages over the higher-melting 2‑methyl derivative.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 39–40 °C |
| Comparator Or Baseline | 3-(1H-Imidazol-1-yl)propanenitrile: 35–36 °C; 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile: 57 °C |
| Quantified Difference | +4 °C above unsubstituted analog; −17 °C below 2‑methyl analog |
| Conditions | Literature-reported values (ChemicalBook) |
Why This Matters
A 4 °C higher melting point vs. the unsubstituted analog improves room-temperature stability for solid-phase weighing and long-term storage, while remaining low enough to facilitate melt-processing if required.
